3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
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Overview
Description
3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a useful research compound. Its molecular formula is C22H17F3N4OS and its molecular weight is 442.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research has focused on the synthesis of new heterocyclic compounds, including those related to 3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine, for potential use as antibacterial agents. A study by Azab, Youssef, and El‐Bordany (2013) explored the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to find high antibacterial activity compounds M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013.
Herbicidal Activities
Another significant area of research involves the herbicidal activities of pyridazine derivatives. Xu et al. (2012) synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, evaluating their bleaching and herbicidal activities, with some compounds showing excellent activities even at low doses Han Xu, You-Quan Zhu, Xiao-mao Zou, B. Liu, Yong Wang, Fang-zhong Hu, Hua-zheng Yang, 2012.
Anticancer Evaluation
The synthesis and evaluation of anticancer activities of derivatives have been a focus, with compounds exhibiting potential effectiveness against various cancer cell lines. Bakavoli et al. (2010) synthesized new derivatives of 3-Phenyl-1,5-Dimethyl-1H-[1,2,4]Triazolo[4′,3′:1,2]Pyrimido[4,5-e][1,3,4]Oxadiazine, showing promising antiviral activity against hepatitis-A virus (HAV) and anticancer potential M. Bakavoli, M. Rahimizadeh, A. Shiri, M. Akbarzadeh, S. Mousavi, Hoda Atapour-Mashhad, Z. Tayarani‐Najaran, 2010.
Synthetic and Mechanistic Implications
Dawood's study on the reaction of pyridinium salts with various compounds to produce indolizine derivatives, among others, explores the synthetic routes and mechanistic implications of reactions involving related heterocyclic compounds, highlighting the chemical versatility and potential applications of such molecules in various fields of research K. Dawood, 2004.
Mechanism of Action
Mode of Action
It is likely that the compound binds to its target(s), altering their function and leading to changes within the cell . The exact nature of these interactions and changes is a subject of ongoing research.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways it affects . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown These effects would be determined by the compound’s targets and mode of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets.
Properties
IUPAC Name |
5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4OS/c1-13-6-7-15(10-14(13)2)18-8-9-20(28-27-18)31-12-19-26-21(29-30-19)16-4-3-5-17(11-16)22(23,24)25/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNYFPLVQZNUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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